6-HYDROXYHEXYL METHANETHIOSULFONATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

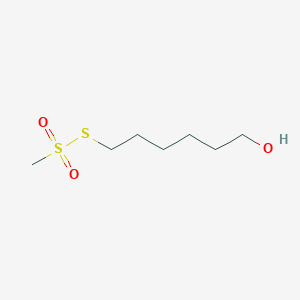

6-HYDROXYHEXYL METHANETHIOSULFONATE is an organic compound characterized by the presence of a methylsulfonylsulfanyl group attached to a hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-HYDROXYHEXYL METHANETHIOSULFONATE typically involves multi-step organic reactions. One common method involves the reaction of 6-bromohexan-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the methylsulfonylsulfanyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-HYDROXYHEXYL METHANETHIOSULFONATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various halides and nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Chemical Formula : C7H15O3S2

- Molecular Weight : 212.33 g/mol

- CAS Number : 212261-98-8

- Solubility : Soluble in water, DMSO, and DMF.

6-HH-MTS is a positively charged reagent that reacts rapidly and specifically with cysteine residues in proteins. This reactivity allows for precise modifications of protein structures, facilitating the study of their functional dynamics.

Protein Labeling and Modification

6-HH-MTS is extensively used for the selective labeling of cysteine residues in proteins. This application is critical for:

- Mapping Protein Structures : By introducing a thiol group at specific sites, researchers can elucidate the three-dimensional structures of membrane proteins and receptors.

- Studying Protein Dynamics : The introduction of charged groups alters the electrostatic environment of proteins, allowing scientists to investigate conformational changes during activity.

Functional Studies of Ion Channels

One significant application of 6-HH-MTS is in the study of ion channels through the "Substituted Cysteine Accessibility Method" (SCAM). This method involves:

- Site-specific Mutagenesis : Researchers introduce cysteine residues at strategic locations within ion channels to assess changes in function upon modification with MTS reagents.

- Functional Analysis : The functional impact of these modifications can be measured using electrophysiological techniques, providing insights into channel gating mechanisms.

Case Study 1: Ion Channel Functionality

A study investigating the functionality of the muscle acetylcholine receptor utilized 6-HH-MTS to introduce changes at specific cysteine sites. The results demonstrated that modifications led to observable changes in ion conductance, affirming the utility of MTS reagents in functional assays .

Case Study 2: Structural Elucidation of GABA Receptors

Research involving GABA receptors employed 6-HH-MTS to probe structural features crucial for receptor activation. By modifying cysteine residues with MTS reagents, researchers were able to map out conformational changes that occur upon ligand binding .

Comparison with Other MTS Reagents

| Reagent Name | Reactivity | Solubility | Typical Applications |

|---|---|---|---|

| 6-Hydroxyhexyl MTS | High | Water, DMSO | Protein labeling, ion channel studies |

| MTSEA | Moderate | Water, DMF | Cysteine modification |

| MTSET | High | DMSO | Functional studies in ion channels |

Future Directions and Potential Applications

The future applications of 6-HH-MTS are promising, particularly in:

- Drug Development : Understanding protein interactions and modifications can lead to novel therapeutic strategies targeting specific proteins involved in diseases.

- Advanced Biophysical Techniques : Combining MTS reagents with techniques like FRET (Förster Resonance Energy Transfer) could enhance our understanding of protein dynamics in live cells.

Wirkmechanismus

The mechanism of action of 6-HYDROXYHEXYL METHANETHIOSULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

6-Methylsulfanylhexan-1-ol: Similar structure but lacks the sulfonyl group.

6-Sulfonylhexan-1-ol: Similar structure but lacks the sulfanyl group.

Uniqueness: 6-HYDROXYHEXYL METHANETHIOSULFONATE is unique due to the presence of both methylsulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

6-Hydroxyhexyl Methanethiosulfonate (HHMTS) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article delves into the biological activity of HHMTS, focusing on its interactions with cellular components, mechanisms of action, and implications for therapeutic applications.

HHMTS is characterized by its ability to react specifically and rapidly with thiols, forming mixed disulfides. This reactivity is crucial for probing the structures of various proteins, including ion channels and receptors such as the acetylcholine receptor and GABA receptor channels . The compound's structure allows it to influence cellular signaling pathways, particularly those involving the STAT3 transcription factor, which plays a critical role in cell proliferation and survival .

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈O₃S₂ |

| Molecular Weight | 206.36 g/mol |

| Appearance | Light yellow oil |

| Reactivity | Rapid reaction with thiols |

Biological Activity and Anticancer Potential

Research has indicated that methanethiosulfonate derivatives, including HHMTS, exhibit moderate antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated that these compounds can bind selectively to the SH2 domain of STAT3, inhibiting its activity and thereby affecting downstream signaling pathways associated with cancer progression .

Case Studies

- Antiproliferative Activity : In vitro studies revealed that HHMTS and related compounds exhibited significant cytotoxic effects on HCT-116 colon cancer cells at micromolar concentrations. The mechanism involves the inhibition of STAT3-mediated transcriptional activity, leading to reduced cell viability and proliferation .

- Mechanistic Insights : Further investigations into the binding affinity of HHMTS to the STAT3-SH2 domain showed that it competes effectively with phosphotyrosine-containing peptides, suggesting a direct mechanism of action that could be exploited for therapeutic purposes .

Implications for Therapeutic Applications

The unique reactivity profile of HHMTS positions it as a promising candidate for developing novel anticancer therapies. Its ability to selectively target thiol groups in proteins could be harnessed to create targeted therapies that minimize off-target effects commonly associated with traditional chemotherapeutics.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Moderate activity against HCT-116 |

| Mechanism | Inhibition of STAT3 signaling |

| Target Interaction | Binds to SH2 domain |

Eigenschaften

IUPAC Name |

6-methylsulfonylsulfanylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S2/c1-12(9,10)11-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZCWCHKQQHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.